

An In-depth Technical Guide to 2-(Benzyloxy)ethanol

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Compound of Interest

Compound Name: 2-(Benzyloxy)ethanol

Cat. No.: B1666784

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For professionals in research, science, and drug development, **2-(Benzyloxy)ethanol** is a versatile ether alcohol with significant applications as a solvent, reagent, and synthetic intermediate. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on experimental details and data presentation.

Chemical Structure and Formula

2-(Benzyloxy)ethanol, also known as ethylene glycol monobenzyl ether, is characterized by a benzyl group attached to an ethylene glycol molecule.^[1] Its structure combines the features of an alcohol and an ether, contributing to its unique properties as a solvent and reagent.

Molecular Formula: C₉H₁₂O₂^[1]

Linear Formula: C₆H₅CH₂OCH₂CH₂OH^[2]

SMILES (Simplified Molecular Input Line Entry System): OCCOCc1ccccc1^[2]

InChI (International Chemical Identifier): 1S/C9H12O2/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **2-(Benzyloxy)ethanol** is presented in the table below, providing a quick reference for laboratory and developmental applications.

Property	Value	Reference(s)
Molecular Weight	152.19 g/mol	[1][2]
Appearance	Colorless transparent liquid	[1]
Odor	Faint, rose-like	[3]
Density	1.071 g/mL at 25 °C	[1][2]
Boiling Point	256-265 °C	[2][3]
Melting Point	< -75 °C	[3][4]
Flash Point	110-130 °C	[4][5]
Refractive Index	n _{20/D} 1.521	[2]
Water Solubility	Soluble	[3][5]
CAS Number	622-08-2	[1][2]

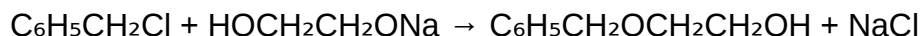
Key Experimental Protocols

2-(Benzyloxy)ethanol is a valuable intermediate in several synthetic pathways. Below are detailed methodologies for key reactions involving this compound.

Williamson Ether Synthesis of 2-(Benzyloxy)ethanol

A common and effective method for the preparation of **2-(Benzyloxy)ethanol** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a benzyl halide by the alkoxide of ethylene glycol.

Reaction:



Experimental Protocol:

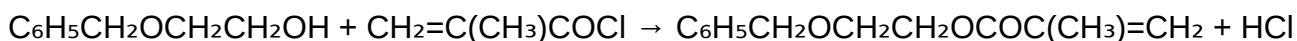
- **Preparation of Ethylene Glycol Monosodium Salt:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethylene glycol (1.2 equivalents) in a suitable anhydrous solvent such as THF or DMF.

- Slowly add sodium hydride (NaH, 1.0 equivalent) portion-wise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
- Reaction with Benzyl Chloride: Dissolve benzyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the flask containing the ethylene glycol monosodium salt at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
- Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure **2-(benzyloxy)ethanol**.

Synthesis of 2-(Benzyloxy)ethyl Methacrylate

2-(Benzyloxy)ethanol can be esterified with methacryloyl chloride to produce the monomer 2-(benzyloxy)ethyl methacrylate, which is useful in polymer synthesis.[6]

Reaction:



Experimental Protocol:

- In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve **2-(benzyloxy)ethanol** (1.0 equivalent) and a non-nucleophilic base

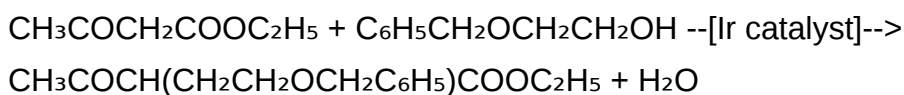
such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or THF.

- Cool the mixture to 0 °C in an ice bath.
- Add methacryloyl chloride (1.05 equivalents) dropwise from the dropping funnel to the stirred solution.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
- Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(benzyloxy)ethyl methacrylate.

Iridium-Catalyzed α -Alkylation of Active Methylene Compounds

2-(Benzyloxy)ethanol can be utilized in the iridium-catalyzed α -alkylation of active methylene compounds, a carbon-carbon bond-forming reaction.[6]

Reaction Example (with Ethyl Acetoacetate):



Generalized Experimental Protocol:

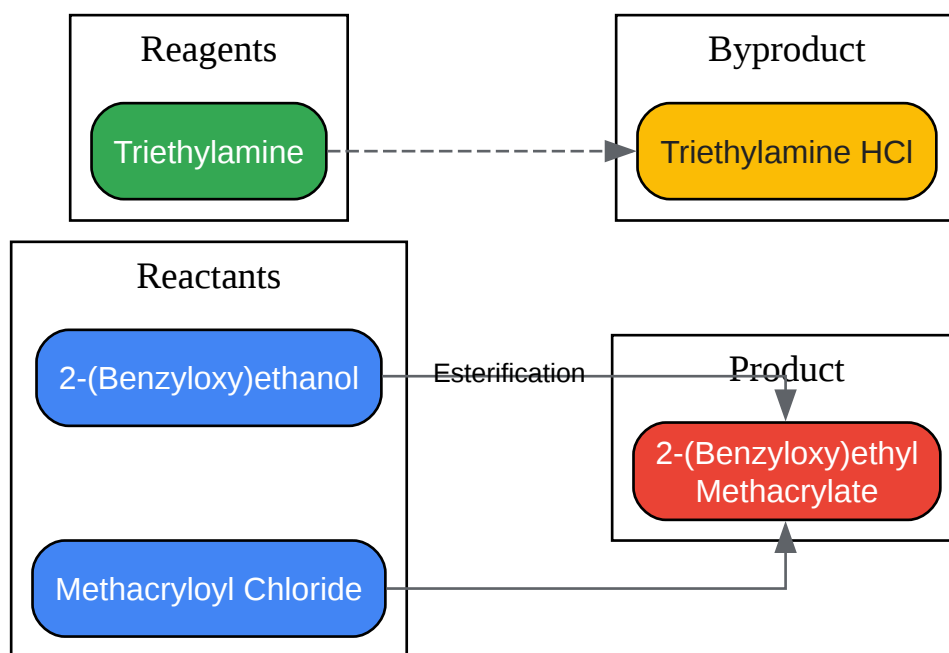
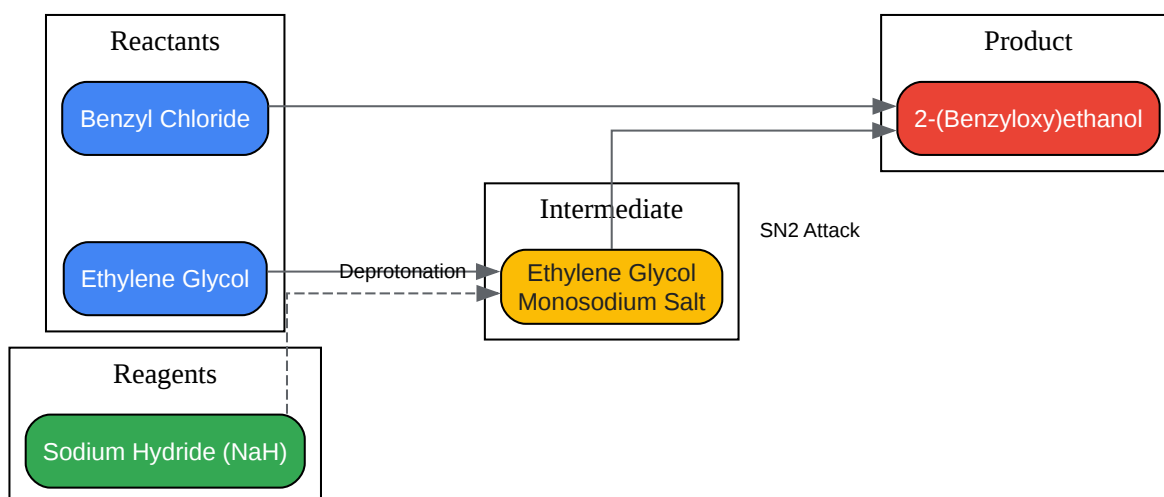
- In a reaction vessel under an inert atmosphere, combine the active methylene compound (e.g., ethyl acetoacetate, 1.0 equivalent), **2-(benzyloxy)ethanol** (1.2 equivalents), an iridium

catalyst such as $[\text{Ir}(\text{cod})\text{Cl}]_2$ (e.g., 1-5 mol%), and a suitable ligand (e.g., a phosphine ligand) in an appropriate solvent (e.g., toluene or dioxane).

- Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (several hours to overnight), monitoring by GC-MS or LC-MS.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
- Purification: The residue can be purified by column chromatography on silica gel to isolate the alkylated product.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthesis of **2-(Benzyloxy)ethanol** and its subsequent use in the synthesis of 2-(Benzyloxy)ethyl methacrylate.



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